molecular formula C17H21NO2S B5860046 N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5860046
M. Wt: 303.4 g/mol
InChI Key: REEBOOBKPCZVRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives often involves interactions between benzenesulfonamide and chlorosulfonic acid, leading to the formation of sterically hindered sulfonamide structures. These processes are characterized by the creation of molecular crystals through hydrogen bonds of the C-H⋯O type, showcasing the molecule's ability to form structured networks through weak intermolecular interactions (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, reveal that compounds like this compound exhibit complex supramolecular architectures mediated by various weak interactions such as C-H...O, C-H...π(aryl), π(aryl)-π(aryl), and Cl...Cl interactions. These interactions contribute to the stability and conformation of the molecules, highlighting the significance of substituent positions on molecular behavior and stability (Shakuntala et al., 2017).

Chemical Reactions and Properties

This compound and its analogs participate in various chemical reactions, including interactions with electrophiles and nucleophiles, indicative of their reactive sulfonamide group. These reactions are fundamental for synthesizing a wide range of sulfonamide derivatives with potential biological activities. The molecular-electronic structure of these compounds, analyzed through quantum-chemical calculations, provides insights into their reactivity and interaction mechanisms, offering a foundation for their utilization in further chemical transformations (L. Rublova et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)18-21(19,20)17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEBOOBKPCZVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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